molecular formula C12H18S B12797217 4,7-Methanobenzo(c)thiophene, octahydro-8-(1-methylethylidene)- CAS No. 51510-26-0

4,7-Methanobenzo(c)thiophene, octahydro-8-(1-methylethylidene)-

Cat. No.: B12797217
CAS No.: 51510-26-0
M. Wt: 194.34 g/mol
InChI Key: BDOXSAODBITTLT-UHFFFAOYSA-N
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Description

4,7-Methanobenzo©thiophene, octahydro-8-(1-methylethylidene)- is a complex organic compound with the molecular formula C12H18S. This compound is part of the thiophene family, which is known for its aromatic sulfur-containing heterocyclic structure. Thiophene derivatives have been extensively studied due to their diverse applications in various fields such as medicinal chemistry, materials science, and organic electronics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,7-Methanobenzo©thiophene, octahydro-8-(1-methylethylidene)- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions to form the thiophene ring. The reaction conditions often require the use of catalysts and solvents to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of 4,7-Methanobenzo©thiophene, octahydro-8-(1-methylethylidene)- may involve large-scale chemical reactors where the reaction parameters such as temperature, pressure, and concentration are meticulously controlled to optimize yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4,7-Methanobenzo©thiophene, octahydro-8-(1-methylethylidene)- can undergo various chemical reactions including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This involves the replacement of one functional group with another, typically using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst like iron(III) chloride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiol derivatives.

Scientific Research Applications

4,7-Methanobenzo©thiophene, octahydro-8-(1-methylethylidene)- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of advanced materials such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 4,7-Methanobenzo©thiophene, octahydro-8-(1-methylethylidene)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Thiophene: A simpler sulfur-containing heterocycle with a five-membered ring.

    Benzothiophene: Contains a fused benzene and thiophene ring.

    Dibenzothiophene: Consists of two benzene rings fused to a thiophene ring.

Uniqueness

4,7-Methanobenzo©thiophene, octahydro-8-(1-methylethylidene)- is unique due to its specific structural features, which include the octahydro and methylethylidene groups

Properties

CAS No.

51510-26-0

Molecular Formula

C12H18S

Molecular Weight

194.34 g/mol

IUPAC Name

10-propan-2-ylidene-4-thiatricyclo[5.2.1.02,6]decane

InChI

InChI=1S/C12H18S/c1-7(2)12-8-3-4-9(12)11-6-13-5-10(8)11/h8-11H,3-6H2,1-2H3

InChI Key

BDOXSAODBITTLT-UHFFFAOYSA-N

Canonical SMILES

CC(=C1C2CCC1C3C2CSC3)C

Origin of Product

United States

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